hexyl 4-nitro-1H-pyrazole-5-carboxylate
Description
Hexyl 4-nitro-1H-pyrazole-5-carboxylate is a nitro-substituted pyrazole derivative featuring a hexyl ester group at the 5-position and a nitro group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity.
Properties
IUPAC Name |
hexyl 4-nitro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-2-3-4-5-6-17-10(14)9-8(13(15)16)7-11-12-9/h7H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKILIXLHNBIKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C=NN1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Ethyl and methyl analogs exhibit higher solubility in polar solvents like ethanol or DMF ( ).
Substituent Position and Reactivity :
- The nitro group at the 4-position (vs. 3-position in ethyl 4-nitro-1H-pyrazole-3-carboxylate) alters electronic distribution, affecting reactivity in nucleophilic substitution or reduction reactions.
- Aryl or alkyl substituents (e.g., 1-methyl in CAS 309740-49-6) can sterically hinder reactions at the pyrazole ring ( ).
Synthetic Routes: Analogs like ethyl 4-nitro-1H-pyrazole-3-carboxylate are synthesized via coupling reactions using EDCI/HOBt ( ). The hexyl variant likely follows a similar route with hexanol. Methyl 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylate ( ) employs isopropyl groups to modulate steric effects, a strategy applicable to the hexyl derivative.
Hexyl esters (e.g., hexyl acetate in ) are used in fragrances and cosmetics, indicating industrial utility for lipophilic esters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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